molecular formula C21H28ClNO4 B11094561 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate

2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate

Cat. No.: B11094561
M. Wt: 393.9 g/mol
InChI Key: ZLXWFTGVWPGXEX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate is an organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxoethyl group, and a valinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate typically involves multiple steps:

  • Formation of the Chlorophenyl Intermediate: : The initial step involves the preparation of the 4-chlorophenyl intermediate. This can be achieved through the chlorination of phenyl compounds using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

  • Introduction of the Oxoethyl Group: : The next step is the introduction of the oxoethyl group. This can be done through a Friedel-Crafts acylation reaction, where the chlorophenyl intermediate reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Esterification with Valinate: : The final step involves the esterification of the oxoethyl intermediate with valinate. This can be carried out using standard esterification techniques, such as the reaction of the oxoethyl intermediate with valine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

  • Industry: : It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]glycinate
  • 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]alaninate

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate may exhibit unique properties due to the presence of the valinate ester, which can influence its reactivity, solubility, and biological activity. The specific arrangement of functional groups can also affect its interaction with biological targets, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C21H28ClNO4

Molecular Weight

393.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoate

InChI

InChI=1S/C21H28ClNO4/c1-13(2)19(23-20(25)16-6-4-14(3)5-7-16)21(26)27-12-18(24)15-8-10-17(22)11-9-15/h8-11,13-14,16,19H,4-7,12H2,1-3H3,(H,23,25)

InChI Key

ZLXWFTGVWPGXEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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